molecular formula C10H12BrNO B052274 N-(4-Bromophenyl)butanamide CAS No. 119199-11-0

N-(4-Bromophenyl)butanamide

Cat. No. B052274
M. Wt: 242.11 g/mol
InChI Key: GULFEFQSLUZFQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(4-Bromophenyl)butanamide and related compounds can be synthesized through various chemical reactions, involving the coupling of bromophenyl derivatives with butanamide structures under specific conditions. For example, copolymerization techniques have been applied to synthesize derivatives like N-(4-bromophenyl)-2-methacrylamide, showcasing the versatility of bromophenyl-based compounds in polymer science (Delibaş & Soykan, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Bromophenyl)butanamide has been determined using techniques like X-ray diffraction, showcasing their complex crystal structures and providing insights into their molecular geometry and electronic configurations. These analyses are crucial for understanding the properties and reactivity of these compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

N-(4-Bromophenyl)butanamide and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the electrophilic cyanation of aryl and heteroaryl bromides presents a method for the synthesis of benzonitriles from bromophenyl derivatives, demonstrating the chemical versatility of these compounds (Anbarasan, Neumann, & Beller, 2011).

Scientific Research Applications

    • Application : N-(4-Bromophenyl)butanamide is a chemical compound with the CAS Number: 119199-11-0 and Molecular Weight: 242.12 . It is often used as a building block in the synthesis of more complex chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the context in which N-(4-Bromophenyl)butanamide is being used. As a building block, it could be used in various chemical reactions, including those involving nucleophilic substitution or coupling reactions .
    • Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved. In general, the use of N-(4-Bromophenyl)butanamide as a building block can enable the synthesis of a wide range of different chemical compounds .
    • Application : There is a study that involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents . While this is not directly about N-(4-Bromophenyl)butanamide, it does involve a similar compound and may suggest potential medicinal applications for N-(4-Bromophenyl)butanamide.
    • Methods of Application : The study involves the synthesis of various derivatives and testing their antimicrobial and antiproliferative activities .
    • Results or Outcomes : The specific results are not provided in the search results, but the study suggests that these derivatives may have potential as antimicrobial and antiproliferative agents .

properties

IUPAC Name

N-(4-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULFEFQSLUZFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323621
Record name N-(4-Bromophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)butanamide

CAS RN

119199-11-0
Record name N-(4-Bromophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Lv, W Pu, X Zhu, T Zhao, F Lin - Advanced Synthesis & …, 2018 - Wiley Online Library
A copper‐catalyzed C(sp)−C(sp 3 ) cross‐coupling of terminal alkynes with readily available secondary α‐haloamides for the efficient synthesis of 2,3‐allenamides is realized. The …
Number of citations: 7 onlinelibrary.wiley.com
S Li, Y Huang - Current Medicinal Chemistry, 2014 - ingentaconnect.com
The metabotropic glutamate 1 receptors (mGluR1) have been shown to play a role in neuropathic pain and neurological and psychiatric disorders such as ischemia, epilepsy, anxiety, …
Number of citations: 42 www.ingentaconnect.com
D Mabire, S Coupa, C Adelinet… - Journal of medicinal …, 2005 - ACS Publications
We describe the discovery and the structure−activity relationship of a new series of quinoline derivatives acting as selective and highly potent noncompetitive mGlu1 antagonists. We …
Number of citations: 100 pubs.acs.org
JM Muñoz, J Alcázar, A de la Hoz, Á Díaz-Ortiz… - Green …, 2012 - pubs.rsc.org
A safe, green and functional-group-tolerant flow version of the direct amide bond formation mediated by Grignard reagents (the Bodroux reaction) is described. The procedure can be …
Number of citations: 58 pubs.rsc.org
Y Huang, R Narendran, F Bischoff, N Guo… - Journal of medicinal …, 2005 - ACS Publications
A selective metabotropic glutamate 1 receptor (mGlu1) antagonist was labeled with the positron-emitting radioisotope carbon-11 and evaluated in ex vivo biodistribution studies and …
Number of citations: 60 pubs.acs.org

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